molecular formula C15H16O B010466 6-Acetyl-2-isopropylnaphthalene CAS No. 107208-69-5

6-Acetyl-2-isopropylnaphthalene

Cat. No.: B010466
CAS No.: 107208-69-5
M. Wt: 212.29 g/mol
InChI Key: OLUWJUQTHLYMKJ-UHFFFAOYSA-N
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Description

6-Acetyl-2-isopropylnaphthalene is an organic compound with the molecular formula C15H16O It is a derivative of naphthalene, characterized by the presence of an acetyl group at the 6th position and an isopropyl group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-isopropylnaphthalene typically involves the Friedel-Crafts acylation reaction. This reaction uses an acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: Naphthalene, acetyl chloride (or acetic anhydride), and aluminum chloride.

    Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane or carbon disulfide at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Procedure: Naphthalene is dissolved in the solvent, and aluminum chloride is added slowly with stirring. Acetyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which it is quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-isopropylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of the acetyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 6-acetyl-2-isopropylnaphthoic acid.

    Reduction: Formation of 6-(1-hydroxyethyl)-2-isopropylnaphthalene.

    Substitution: Formation of halogenated derivatives such as 6-acetyl-2-isopropyl-1-bromonaphthalene.

Scientific Research Applications

6-Acetyl-2-isopropylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Acetyl-2-isopropylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diacetylnaphthalene: Similar structure but with two acetyl groups at the 2nd and 6th positions.

    2,6-Diisopropylnaphthalene: Similar structure but with two isopropyl groups at the 2nd and 6th positions.

    6-Acetyl-2-naphthol: Similar structure but with a hydroxyl group at the 2nd position instead of an isopropyl group.

Uniqueness

6-Acetyl-2-isopropylnaphthalene is unique due to the presence of both an acetyl and an isopropyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, distinguishing it from other naphthalene derivatives.

Properties

IUPAC Name

1-(6-propan-2-ylnaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10(2)12-4-6-15-9-13(11(3)16)5-7-14(15)8-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWJUQTHLYMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549350
Record name 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107208-69-5
Record name 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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